molecular formula C14H8FN3S2 B6500386 N-(1,3-benzothiazol-2-yl)-4-fluoro-1,3-benzothiazol-2-amine CAS No. 862974-49-0

N-(1,3-benzothiazol-2-yl)-4-fluoro-1,3-benzothiazol-2-amine

Cat. No.: B6500386
CAS No.: 862974-49-0
M. Wt: 301.4 g/mol
InChI Key: WFEVVKXCTRWNAZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzothiazole is a bicyclic heterocyclic compound that is present in a wide variety of synthetic and natural products . Benzothiazole derivatives have been extensively investigated and are associated with diverse biological activities such as antifungal, antiprotozoal, antimicrobial, anticancer, anticonvulsant, antihypertensive, antidiabetic, and anti-inflammatory activities .


Synthesis Analysis

The synthesis of benzothiazole derivatives often involves the use of hydroxybenzotriazole (HOBT) and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCl) under relatively milder reaction conditions using dimethyl formamide as a solvent .


Molecular Structure Analysis

Benzothiazole derivatives often crystallize with two independent but similar amino tautomers in the asymmetric units . The molecules of the asymmetric unit are connected by classical N–H (hydrazinyl)···N (thiazoyl) hydrogen bonds and several face-to-face, offset π···π interactions .


Chemical Reactions Analysis

The formal acylation of the benzothiazoles is achieved through a sequence involving the formation of an aryl glyoxal, ring-opening of the benzothiazole followed by condensation of the amino group with the aryl glyoxal, cyclization, and oxidation .

Scientific Research Applications

N-(1,3-benzothiazol-2-yl)-4-fluoro-1,3-benzothiazol-2-amine has been studied for its potential applications in medicinal chemistry, materials science, and biochemistry. In medicinal chemistry, this compound has been used to synthesize a variety of compounds, including pharmaceuticals, agrochemicals, and other materials. In materials science, this compound has been studied for its potential use as a building block for organic electronic materials and organic semiconductors. In biochemistry, this compound has been studied for its potential use in the synthesis of biologically active compounds.

Advantages and Limitations for Lab Experiments

N-(1,3-benzothiazol-2-yl)-4-fluoro-1,3-benzothiazol-2-amine has several advantages for use in laboratory experiments. It is a versatile synthetic building block that can be used to synthesize a variety of compounds. In addition, this compound is relatively inexpensive to purchase and is easily soluble in a variety of solvents. However, this compound is also limited in its use in laboratory experiments because it is not very stable and may decompose over time.

Future Directions

There are a number of potential future directions for the use of N-(1,3-benzothiazol-2-yl)-4-fluoro-1,3-benzothiazol-2-amine. It could be used to synthesize a variety of compounds for medicinal, agricultural, and materials science applications. In addition, this compound could be further studied for its potential use in the synthesis of biologically active compounds. Finally, this compound could be further studied for its potential use in the development of organic electronic materials and organic semiconductors.

Synthesis Methods

N-(1,3-benzothiazol-2-yl)-4-fluoro-1,3-benzothiazol-2-amine can be synthesized using a variety of methods, including the nucleophilic aromatic substitution of benzothiazole with 4-fluorobenzoyl chloride, and the palladium-catalyzed cross-coupling of 4-fluorobenzonitrile with 1-benzothiazol-2-yl-methanamine. In addition, this compound can be synthesized from the reaction of 4-fluorobenzonitrile with 1-benzothiazol-2-yl-methanamine in the presence of palladium and copper catalysts, or from the reaction of 4-fluorobenzonitrile with 1-benzothiazol-2-yl-methanamine in the presence of a palladium catalyst.

Properties

IUPAC Name

N-(1,3-benzothiazol-2-yl)-4-fluoro-1,3-benzothiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8FN3S2/c15-8-4-3-7-11-12(8)17-14(20-11)18-13-16-9-5-1-2-6-10(9)19-13/h1-7H,(H,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFEVVKXCTRWNAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)NC3=NC4=C(C=CC=C4S3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8FN3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.